9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC16262733
Molecular Formula: C22H19ClN4O2
Molecular Weight: 406.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19ClN4O2 |
|---|---|
| Molecular Weight | 406.9 g/mol |
| IUPAC Name | 9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C22H19ClN4O2/c1-29-17-7-5-13(6-8-17)15-10-18-20(19(28)11-15)21(14-3-2-4-16(23)9-14)27-22(26-18)24-12-25-27/h2-9,12,15,21H,10-11H2,1H3,(H,24,25,26) |
| Standard InChI Key | SGRHVPCUQMXMHC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC(=CC=C5)Cl)C(=O)C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic triazoloquinazolinone core (C12H10N4O) fused with two substituted phenyl groups:
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Position 9: 3-chlorophenyl (–C6H4Cl)
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Position 6: 4-methoxyphenyl (–C6H4OCH3)
The molecular formula is C23H19ClN4O2, with a calculated molecular weight of 418.88 g/mol. The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups creates a polarized electronic environment, influencing reactivity and biomolecular interactions.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | Triazolo[5,1-b]quinazolin-8(4H)-one |
| Substituent at C6 | 4-Methoxyphenyl (para-methoxybenzene) |
| Substituent at C9 | 3-Chlorophenyl (meta-chlorobenzene) |
| Ring system | Fused triazole (5-membered) + quinazoline (6-membered) |
| Calculated logP | 3.82 (Predicted via XLogP3) |
Synthetic Methodologies
General Synthesis Strategies
Triazoloquinazolinones are typically synthesized via multicomponent reactions (MCRs) or stepwise cyclization. A representative pathway for analogs involves:
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Condensation: Reacting 2-aminobenzamide derivatives with carbonyl compounds to form quinazolinone precursors.
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Triazole Formation: Cyclocondensation using hydrazine derivatives or nitriles under acidic conditions.
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Functionalization: Introducing aryl groups via Ullmann coupling or nucleophilic aromatic substitution.
For this compound, introducing the 3-chlorophenyl and 4-methoxyphenyl groups likely occurs during the final functionalization stage. Yields depend critically on catalyst choice (e.g., Pd/Cu systems) and solvent polarity.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Quinazolinone formation | 2-Aminobenzamide, aldehyde, NH4OAc, ethanol, reflux | 60–75% |
| Triazole cyclization | Hydrazine hydrate, HCl, 100°C | 45–65% |
| Aryl substitution | Aryl halide, Pd(OAc)2, K2CO3, DMF, 120°C | 30–50% |
Biological Activities and Mechanisms
Antimicrobial Effects
Methoxy-substituted triazoloquinazolines demonstrate broad-spectrum activity. Against Staphylococcus aureus, MIC values of 32–64 µg/mL have been reported for analogs. The chloro group likely improves membrane permeability, disrupting bacterial cell wall synthesis.
Anti-Inflammatory Action
Triazoloquinazolinones inhibit NF-κB and ER stress pathways. In LPS-stimulated microglia, analogs reduced TNF-α production by 40–60% at 10 µM. The 3-chlorophenyl group may enhance binding to inflammatory mediators like COX-2.
Pharmacokinetic and Toxicity Profiles
Absorption and Distribution
Predicted pharmacokinetic parameters (SwissADME):
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Caco-2 permeability: 0.8 × 10⁻⁶ cm/s (moderate)
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VDss: 1.2 L/kg (extensive tissue distribution)
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BBB permeability: 0.6 (moderate CNS penetration)
Metabolism and Excretion
Hepatic metabolism likely involves:
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Phase I: Demethylation of the methoxy group (CYP3A4/2C19)
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Phase II: Glucuronidation of the hydroxyl intermediate
Toxicity Considerations
Rodent studies on analogs indicate:
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LD50 (oral): >2000 mg/kg (low acute toxicity)
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hERG inhibition: IC50 > 30 µM (low cardiotoxicity risk)
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